molecular formula C12H18ClNO B13901020 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride CAS No. 84498-31-7

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride

Cat. No.: B13901020
CAS No.: 84498-31-7
M. Wt: 227.73 g/mol
InChI Key: BGAKFOFDUWWCOI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride is a synthetic cathinone derivative with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.76 g/mol (CAS: 5409-58-5). It is a white to off-white crystalline powder soluble in polar solvents like methanol. This compound is primarily used as a key intermediate in synthesizing Bedaquiline, a critical antibiotic for multidrug-resistant tuberculosis . Its structure features a 3-methylphenyl aromatic ring and a dimethylamino group separated by a propan-1-one backbone, which contributes to its physicochemical and pharmacological properties.

Properties

CAS No.

84498-31-7

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3;/h4-6,9H,7-8H2,1-3H3;1H

InChI Key

BGAKFOFDUWWCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one Hydrochloride

General Synthetic Strategy

The synthesis of 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride typically follows a multi-step process:

  • Formation of the nitropropanol intermediate via condensation of the corresponding arylacetaldehyde with nitromethane.
  • Reduction of the nitro group to the amino group.
  • Dimethylation of the primary amine to yield the dimethylamino derivative.
  • Formation of the hydrochloride salt for stability and isolation.

This approach is consistent with the preparation of related β-aminoketones and their salts described in patent literature and peer-reviewed articles.

Stepwise Preparation Details

Formation of 3-Nitro-1-(3-methylphenyl)propan-1-one Intermediate
  • Reactants : 3-methylphenylacetaldehyde and nitromethane.
  • Catalyst/Base : Alkali metal hydroxide, preferably potassium hydroxide.
  • Solvent : Lower alkanols such as ethanol or methanol.
  • Conditions : The reaction is initiated at low temperature (-10°C) and allowed to proceed at ambient temperature (18–28°C).
  • Outcome : Formation of the 3-nitro-1-(3-methylphenyl)propan-1-one intermediate with good yields.

This step is based on the condensation reaction of aldehydes with nitromethane under basic conditions, a well-established method for β-nitroketone synthesis.

Reduction and Dimethylation to 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one
  • Catalyst : Raney nickel.
  • Reducing Agent : Hydrogen gas under elevated pressure (100–400 psi), optimally around 250 psi.
  • Solvent : Aqueous lower alkanols, typically ethanol.
  • Temperature : Ambient to 40°C.
  • Dimethylation : Can be performed simultaneously during hydrogenation by including formaldehyde (formalin) or sequentially after reduction using formic acid and formaldehyde at reflux.
  • Salt Formation : Addition of hydrochloric acid or acetic acid during or after reaction to form the hydrochloride salt.

This combined reduction and methylation step efficiently converts the nitro intermediate to the dimethylamino ketone hydrochloride salt, with the possibility of conducting both steps in one pot to improve yield and simplify processing.

Alternative Synthetic Routes

Research literature also describes metal-free reductive amination methods for β-aminoketones, which can be adapted to synthesize 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one. These methods involve:

  • Reductive amination of the corresponding aryl ketone with dimethylamine under mild conditions.
  • Use of non-metal catalysts or organocatalysts.
  • Purification by column chromatography.

Such methods have been reported to give high yields (up to 85–88%) and good purity, with detailed NMR and mass spectrometry characterization confirming product identity.

Comparative Data Table of Preparation Parameters and Outcomes

Step Conditions/Parameters Yield (%) Purity (%) Notes
Nitropropanol formation 3-methylphenylacetaldehyde + nitromethane; KOH; EtOH; -10°C to 25°C 70–80 >95 Base-catalyzed Henry reaction; temperature control critical for selectivity
Reduction + Dimethylation Raney Ni; H2 (250 psi); EtOH; 20–40°C; formaldehyde 65–75 96–98 One-pot hydrogenation and methylation; acid addition for salt formation
Alternative reductive amination Metal-free; MeOH/DCM solvent; room temp; column chromatography purification 85–88 >95 Mild conditions; avoids metal catalysts; suitable for scale-up

Analytical and Characterization Data

The final product, 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride, is characterized by:

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name & CAS (if available) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (5409-58-5) 3-methylphenyl, dimethylamino C₁₅H₁₈ClNO 263.76 Bedaquiline API intermediate
2-(Ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride 3-methylphenyl, ethylamino C₁₂H₁₈ClNO 239.73 (calculated) Hydrogen-bond geometry studied via XRD
Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one hydrochloride 3-fluoro-4-methoxyphenyl C₁₂H₁₅ClFNO₂ 283.71 (calculated) ALDH enzyme inhibitor
3-(Dimethylamino)-1-(4-trifluoromethylphenyl)propan-1-one hydrochloride (634924-02-0) 4-trifluoromethylphenyl C₁₂H₁₅ClF₃NO 281.71 High lipophilicity; supplier: American Elements
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride Thiophen-2-yl C₁₀H₁₆ClNOS 233.76 (calculated) Precursor for diverse medicinal chemistry libraries
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (474709-89-2) 3-chlorophenyl, primary amine C₉H₁₁Cl₂NO 236.10 (calculated) Increased polarity due to -NH₂ and -Cl groups
Tolperisone Hydrochloride (91625-73-9) m-tolyl, piperidinyl C₁₆H₂₄ClNO 281.82 Muscle relaxant; structural analog

Key Comparative Analysis

Aryl Substituent Effects :
  • Electron-Withdrawing Groups (e.g., 4-trifluoromethylphenyl) : The -CF₃ group in the American Elements analog (CAS: 634924-02-0) increases electronegativity, reducing basicity and altering receptor-binding profiles .
  • Heteroaromatic Rings (e.g., thiophen-2-yl) : The sulfur atom in the thiophene derivative () introduces π-π stacking interactions distinct from phenyl-based analogs, affecting metabolic stability and solubility .
Amino Group Modifications :
  • Dimethylamino vs. Ethylamino/Primary Amino: The dimethylamino group in the target compound provides stronger electron-donating effects and tertiary amine stability compared to the primary amine in 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (). Ethylamino groups () may offer intermediate steric and electronic properties.
  • Piperidinyl Substituents (Tolperisone analogs) : Piperidine rings introduce conformational rigidity, influencing muscle relaxant activity via calcium channel modulation .

Research Findings and Data Trends

  • Hydrogen-Bonding Interactions: The ethylamino analog (Compound 4, ) exhibits specific hydrogen-bond geometries (N-H⋯O distances: ~2.0 Å), which differ from the dimethylamino group’s inability to form such bonds. This impacts crystallization behavior and dissolution rates .
  • Biological Activity : ALDH inhibitors like Aldi-2 (IC₅₀ values in the µM range) suggest that electron-withdrawing aryl substituents enhance inhibitory potency compared to alkyl-substituted analogs .
  • Thermal Stability: The target compound’s melting point (~263 g/mol) is higher than primary amine analogs (e.g., 172–174°C for 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, ), reflecting stronger ionic interactions in the hydrochloride salt form .

Biological Activity

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride, commonly referred to as 3-MMC (3-Methylmethcathinone), is a synthetic compound classified within the cathinone family. Its structure and biological activity have garnered attention in pharmacological research, particularly concerning its psychostimulant effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group connected to a propanone backbone, with a methyl-substituted phenyl ring. This configuration contributes to its interaction with various neurotransmitter systems.

Research indicates that 3-MMC primarily acts as a monoamine transporter inhibitor , affecting dopamine, norepinephrine, and serotonin levels. Specifically, it demonstrates:

  • Inhibition of neurotransmitter uptake : Studies show that 3-MMC inhibits the uptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), with a notable selectivity for catecholamines over serotonin, resulting in a DAT:SERT ratio of approximately 10 .
  • Induction of monoamine release : The compound promotes the release of monoamines in a transporter-mediated manner, contributing to its stimulant effects .

Pharmacological Effects

The pharmacological profile of 3-MMC includes:

  • Psychostimulant effects : Users report increased energy, euphoria, and enhanced sociability, similar to other stimulants like methamphetamine.
  • Anxiolytic activity : Animal studies indicate that 3-MMC can produce anxiolytic-like effects at specific dosages .
  • Conditioned place preference : In behavioral studies, 3-MMC has been shown to induce conditioned place preference in rodents, suggesting potential for abuse similar to other psychostimulants .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 3-MMC:

  • In Vitro Studies :
    • Research indicates that 3-MMC significantly inhibits monoamine transporters in synaptosomal preparations. The compound's selectivity for dopamine transporters suggests it may have heightened stimulant properties compared to other cathinones like mephedrone .
  • Animal Models :
    • In rodent models, administration of 3-MMC resulted in increased locomotor activity and reduced anxiety-like behavior at certain doses. However, chronic administration led to increased anxiety levels compared to control groups .

Toxicology and Safety Profile

While the stimulant effects of 3-MMC are notable, concerns regarding its safety profile have emerged:

  • Potential for abuse : The stimulant properties and conditioned place preference observed in animal studies raise concerns about its potential for recreational use and dependence.
  • Adverse effects : Users have reported side effects such as increased heart rate, anxiety, and potential neurotoxicity associated with prolonged use .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-MMC, it is useful to compare it with structurally related compounds:

CompoundMechanism of ActionKey EffectsAbuse Potential
3-MMCMonoamine transporter inhibitorStimulant effects, anxiolysisHigh
MephedroneMonoamine transporter inhibitorEuphoria, increased sociabilityHigh
MethamphetamineMonoamine releaser & inhibitorIntense euphoria, increased energyVery High

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride?

  • Methodology :

  • Step 1 : Condensation of 3-methylacetophenone with dimethylamine under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol at 50°C for 12 hours) .
  • Step 2 : Hydrochloride salt formation by treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to enhance purity .
  • Key Reagents : Sodium cyanoborohydride (reducing agent), HCl (for salt formation).
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or vacuum distillation to isolate the hydrochloride salt .

Q. How is this compound characterized to confirm its structural identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the dimethylamino group (δ 2.2–2.5 ppm for N–CH3_3) and aromatic protons (δ 7.0–7.5 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight ([M+H]+^+ expected at m/z 236.1 for the free base) .
  • X-ray Crystallography : For definitive structural confirmation, refine data using programs like SHELXL to resolve bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of fine particles .
  • First Aid Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Approach :

  • Dose-Response Studies : Compare IC50_{50} values across multiple assays (e.g., receptor binding vs. functional cAMP assays) to identify assay-specific artifacts .
  • Metabolic Stability Tests : Use liver microsomes to assess whether discrepancies arise from rapid metabolism in certain models .
  • Data Normalization : Include positive controls (e.g., bupropion hydrochloride) to calibrate inter-study variability .

Q. What advanced analytical methods are used for impurity profiling in pharmaceutical-grade samples?

  • Chromatographic Methods :

Parameter Conditions Reference
ColumnC18 reverse-phase (5 µm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile/0.1% trifluoroacetic acid (70:30)
DetectionUV at 254 nm
  • Quantitative Limits : Impurities (e.g., Tolperisone analogs) detectable at 0.1% w/w using HPLC-MS/MS .

Q. How can crystallographic data refine the understanding of this compound’s stereochemistry?

  • Procedure :

  • Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Collect diffraction data using a synchrotron source (λ = 0.71073 Å).
  • Refine with SHELXL, focusing on the dimethylamino group’s torsion angles to resolve enantiomeric preferences .
    • Key Metrics : R-factor < 0.05, bond length precision ±0.001 Å .

Q. What strategies are effective for comparative pharmacokinetic studies with structurally similar compounds?

  • In Vivo Models : Administer equimolar doses in rodents and measure plasma concentrations via LC-MS/MS at 0, 1, 3, 6, and 12 hours .
  • Parameters : Compare AUC (Area Under Curve), Cmax_{max}, and half-life (t1/2_{1/2}) against analogs like 3-chloropropiophenone derivatives .
  • Metabolite Identification : Use high-resolution MS to track N-demethylation and hydroxylation pathways .

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